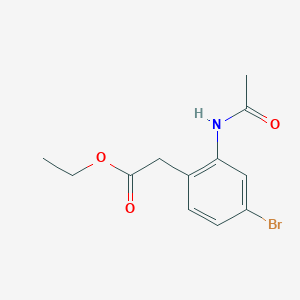

(2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester

Description

Nomenclature and Chemical Classification

Ethyl (2-acetamido-4-bromophenyl)acetate is systematically designated under multiple nomenclature systems, reflecting its complex structural organization and functional group arrangements. The compound bears the Chemical Abstracts Service registry number 1123169-18-5, providing definitive identification within chemical databases and literature. The systematic name follows International Union of Pure and Applied Chemistry conventions as ethyl (2-acetamido-4-bromophenyl)acetate, while alternative nomenclature includes (2-acetylamino-4-bromo-phenyl)-acetic acid ethyl ester. Additional designations encompass benzeneacetic acid, 2-(acetylamino)-4-bromo-, ethyl ester, demonstrating the hierarchical naming approach based on the parent benzeneacetic acid structure.

The molecular formula C₁₂H₁₄BrNO₃ accurately represents the atomic composition, indicating twelve carbon atoms, fourteen hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms. The molecular weight of 300.148 atomic mass units establishes the compound's position within medium molecular weight organic molecules suitable for pharmaceutical applications. The compound classification falls under several categories including acylated amino acid derivatives, phenylacetic acid esters, and brominated aromatic compounds, each contributing to its distinctive chemical properties and reactivity profiles.

Structural Features and Functional Groups

The structural architecture of ethyl (2-acetamido-4-bromophenyl)acetate encompasses multiple distinct functional groups that collectively determine its chemical behavior and biological activity profiles. The core structure features a benzene ring system substituted with both an acetylamino group at the ortho position and a bromine atom at the para position relative to the acetic acid ethyl ester side chain. This specific substitution pattern creates a unique electronic environment that influences the compound's reactivity and interaction potential with biological targets.

The acetylamino functional group represents a critical structural element, consisting of an acetyl moiety (CH₃CO-) covalently bonded to an amino nitrogen, which in turn connects to the aromatic ring system. This arrangement provides both hydrogen bonding capabilities through the amide nitrogen and carbonyl oxygen, as well as potential sites for metabolic transformation. The bromine substituent at the para position introduces significant electronegativity and steric bulk, affecting the electron density distribution across the aromatic system and potentially influencing binding interactions with molecular targets.

The ethyl ester functionality serves as both a protecting group for the carboxylic acid and a site for hydrolytic metabolism, with the ester linkage providing lipophilic character that enhances membrane permeability. The spatial arrangement of these functional groups creates specific three-dimensional conformations that determine the compound's ability to interact with enzymes, receptors, and other biological macromolecules. The calculated density of 1.4±0.1 g/cm³ and boiling point of 429.3±40.0°C at 760 mmHg reflect the substantial intermolecular forces arising from the hydrogen bonding capacity and aromatic π-π interactions.

Historical Context and Development

The development of ethyl (2-acetamido-4-bromophenyl)acetate emerges from the broader historical evolution of acylated amino acid chemistry and phenylacetic acid derivative synthesis. The foundational understanding of amino acid acylation processes traces back to pioneering work in peptide chemistry, where selective acylation methods were developed to create monoacylated derivatives without protecting less basic amino groups. Early investigations by researchers in the 1960s established the utility of succinimidyl esters as selective acylating agents, particularly at high pH conditions where preferential acylation of terminal amino groups could be achieved.

The specific interest in brominated phenylacetic acid derivatives developed through pharmaceutical research programs targeting enhanced biological activity and improved pharmacokinetic properties. Historical synthesis approaches involved the reaction of brominated phenylacetic acid precursors with ethanol under acidic conditions, utilizing concentrated sulfuric acid as catalyst to achieve esterification. These early methods demonstrated the feasibility of producing ethyl esters of brominated aromatic acetic acids with high yields, establishing the synthetic foundation for more complex derivatives.

The incorporation of acetylamino functionality represents a later development in the compound's evolution, arising from recognition that acylated amino groups could provide enhanced selectivity and reduced toxicity compared to free amino derivatives. Patent literature from the 1970s and 1980s documented various enzymatic resolution methods for phenylglycine derivatives, establishing precedents for the stereoselective synthesis of acylated aromatic amino acid compounds. These developments collectively contributed to the current understanding of ethyl (2-acetamido-4-bromophenyl)acetate as a versatile intermediate with potential pharmaceutical applications.

Position within Acylated Amino Acid Derivatives

Ethyl (2-acetamido-4-bromophenyl)acetate occupies a distinctive position within the extensive family of acylated amino acid derivatives, representing a sophisticated example of structural modification designed to optimize biological activity and synthetic utility. The broader category of acylated amino acids encompasses numerous naturally occurring and synthetic compounds that play crucial roles in cellular metabolism and pharmaceutical applications. These molecules typically feature amide bonds linking fatty acid or acetyl groups to amino acid backbones, creating diverse structures with varied biological functions.

The acetylation pattern observed in ethyl (2-acetamido-4-bromophenyl)acetate aligns with well-established biosynthetic pathways for acetylated aromatic amino acids, where specific transferases catalyze the formation of acetyl-coenzyme A-dependent acetylation products. Research has identified transferases responsible for acetylating various aromatic amino acids including phenylalanine, establishing the biological relevance of such modifications. The presence of the bromine substituent distinguishes this compound from naturally occurring acetylated amino acids, suggesting synthetic origin and potential for enhanced pharmaceutical properties.

Within the structural hierarchy of acylated amino acid derivatives, ethyl (2-acetamido-4-bromophenyl)acetate demonstrates characteristics common to both short-chain acetylated compounds and longer-chain acylated derivatives. The acetyl group provides metabolic stability compared to free amino groups while maintaining sufficient polarity for biological recognition. The ethyl ester functionality positions the compound among ester prodrugs that can undergo hydrolytic activation to release active carboxylic acid forms, a strategy commonly employed in pharmaceutical development to improve bioavailability and tissue distribution.

Relationship to Phenylacetic Acid Derivatives

The structural foundation of ethyl (2-acetamido-4-bromophenyl)acetate directly derives from phenylacetic acid, establishing its membership within the important class of phenylacetic acid derivatives that demonstrate significant biological and pharmaceutical relevance. Phenylacetic acid itself serves as a fundamental building block in organic synthesis and represents an endogenous catabolite of phenylalanine metabolism in humans. The parent compound exhibits diverse biological activities including auxin-like plant hormone effects and antimicrobial properties, forming the basis for numerous pharmaceutical developments.

The modification of the basic phenylacetic acid structure through bromination and acetylation creates enhanced chemical properties while maintaining the essential structural framework that confers biological activity. The bromine substitution at the para position relative to the acetic acid side chain represents a common modification strategy in pharmaceutical chemistry, where halogen incorporation often improves lipophilicity, metabolic stability, and receptor binding affinity. Research on 4-bromophenylacetic acid has demonstrated its utility as a growth inhibitory substance with effects on cellular membrane potential, establishing the biological significance of brominated phenylacetic acid derivatives.

The acetylation of the amino group in the ortho position creates additional molecular recognition sites while potentially reducing toxicity associated with free amino functionalities. This modification strategy aligns with established pharmaceutical development principles where acylation serves to modulate pharmacokinetic properties and enhance therapeutic indices. The ethyl ester functionality completes the structural optimization by providing improved membrane permeability and potential for controlled hydrolytic release of the active carboxylic acid form.

Properties

IUPAC Name |

ethyl 2-(2-acetamido-4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO3/c1-3-17-12(16)6-9-4-5-10(13)7-11(9)14-8(2)15/h4-5,7H,3,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQICSIAQMOEGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Br)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260009 | |

| Record name | Ethyl 2-(acetylamino)-4-bromobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123169-18-5 | |

| Record name | Ethyl 2-(acetylamino)-4-bromobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(acetylamino)-4-bromobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester typically involves the following steps:

Bromination: The bromine atom can be introduced via electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted by various nucleophiles (e.g., amines, thiols) to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets. Its acetylamino and bromo substituents can enhance its pharmacological properties.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of (2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester exhibit cytotoxic effects against various cancer cell lines. A notable study evaluated its efficacy against the MCF7 breast cancer cell line, reporting an IC50 value of approximately 18 µM, indicating significant potential for further development into anticancer therapies.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 18.0 | Induction of apoptosis |

| A549 | 20.5 | Inhibition of proliferation |

| HeLa | 22.0 | Disruption of microtubule dynamics |

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a versatile intermediate in organic synthesis. It can be utilized to construct more complex heterocyclic compounds through various chemical reactions such as nucleophilic substitutions and cyclization processes.

Synthetic Routes:

The synthesis typically involves the reaction of 4-bromoaniline with ethyl acetoacetate under acidic conditions, followed by acetylation to yield the final product. This process highlights its utility in generating diverse chemical entities.

Biological Studies

Antimicrobial Properties:

Research indicates that this compound may possess antimicrobial activity. Preliminary evaluations have shown effectiveness against several bacterial strains, particularly Gram-positive bacteria.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of this compound against common pathogens, reporting minimum inhibitory concentrations (MICs) ranging from 30 to 50 µg/mL for various strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 35 |

| Escherichia coli | 45 |

| Bacillus subtilis | 30 |

Mechanism of Action

The mechanism of action of (2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester depends on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds, while the bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Research Implications

The discontinuation of this compound highlights the need for synthetic alternatives. Compounds like Ethyl 2-(4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy)acetate or fluorinated derivatives offer tunable properties for medicinal chemistry. Future studies should explore:

- The impact of acetylamino groups on enzymatic inhibition (e.g., PAM inhibition, as seen with 4-Phenyl-3-butenoic acid in anti-inflammatory contexts ).

- Comparative pharmacokinetics of ethyl vs. methyl esters in vivo.

Biological Activity

(2-Acetylamino-4-bromo-phenyl)-acetic acid ethyl ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula, which includes an acetylamino group and a bromophenyl moiety. The presence of these functional groups is critical for its biological activity.

Molecular Formula

- C : 12

- H : 14

- Br : 1

- N : 1

- O : 3

The biological effects of this compound are attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom and the acetylamino group are believed to play significant roles in modulating biological pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. It has been investigated for its effectiveness against multidrug-resistant bacteria, showing potential as a lead compound for antibiotic development.

- Anticancer Properties : Research has highlighted its potential in cancer therapy, particularly against specific cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity towards cancer cells while maintaining lower toxicity in non-cancerous cells, suggesting a favorable therapeutic index .

- Mechanism Insights : The compound's mechanism may involve the inhibition of specific enzymes or pathways that are crucial for tumor growth or microbial survival. This interaction could lead to apoptosis in cancer cells or disruption of bacterial cell wall synthesis in pathogens .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the anticancer properties of related compounds found that derivatives similar to this compound showed a significant reduction in A549 cell viability. The study reported a decrease to approximately 61% viability at optimal concentrations, indicating strong anticancer potential .

Case Study: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity against clinically significant pathogens. The compound was screened against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that while some derivatives showed promise, further optimization is required to enhance efficacy against Gram-negative bacteria .

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer:

- Enzyme Inhibition Assays: Test against acetylcholinesterase or proteases using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection).

- Cytotoxicity Screening: Use MTT assay on cancer cell lines (e.g., HeLa) to assess IC₅₀ values. Include controls for ester hydrolysis products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.